2,5-Dichloro-4-methoxybenzonitrile
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Overview
Description
2,5-Dichloro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H5Cl2NO . It has a molecular weight of 202.04 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C8H5Cl2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 . This indicates that the molecule consists of a benzonitrile core with chlorine atoms at the 2 and 5 positions and a methoxy group at the 4 position.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : The derivatives of 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to 2,5-Dichloro-4-methoxybenzonitrile, have shown promise as green corrosion inhibitors for mild steel in acidic environments. These compounds exhibited significant inhibition efficiency, with some derivatives reaching up to 97.83% efficiency at specific concentrations. They are of mixed type and adhere to the steel surface via Langmuir adsorption isotherm, as evidenced by weight loss, electrochemical techniques, and quantum chemical calculations (Verma, Quraishi, & Singh, 2015). Another study supported these findings, demonstrating similar inhibition properties for aluminum in alkaline conditions (Verma et al., 2015).
Photochemical Properties
- Photochemistry of Substituted Halogenophenols : The photochemistry of compounds structurally similar to this compound, like 5-chloro-2-hydroxybenzonitrile, was studied, revealing the formation of triplet carbenes and cyanobenzoquinones. These compounds show intricate photochemical reactions, including formation of phenoxyl radicals and other photoproducts in oxygenated and deoxygenated solutions, highlighting the potential for advanced photochemical applications (Bonnichon et al., 1999).
Crystallography and Molecular Structure
- Crystallographic Analysis of Derivatives : Investigations into the crystal structures of dihydrofuran carbonitrile derivatives, which are structurally related to this compound, demonstrated coordinated compliance with exchange rules in their crystalline formations. These findings, reinforced by Hirshfeld surface analysis and DFT calculations, offer insights into the molecular interactions and structural properties of related compounds (Rajni Swamy et al., 2020).
Electrophilic Reactivity
- Electrophilic Reactivity in Organic Synthesis : The reactivity of related compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, was examined, revealing a versatile electrophilic reactivity. This research highlighted the potential for such compounds in various synthetic applications, including S(N)Ar reactions under specific conditions, emphasizing their multifaceted nature in organic chemistry (Cottyn et al., 2009).
Corrosion Inhibition Mechanisms
- Mechanisms of Corrosion Inhibition : Pyranopyrazole derivatives, similar to this compound, were synthesized and investigated as corrosion inhibitors. These studies, including gravimetric and electrochemical analyses, provided detailed insights into the mechanisms of corrosion inhibition, demonstrating high efficiencies and contributing to the understanding of how such compounds interact with metal surfaces (Yadav et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNFJRVRZCULIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-39-1 |
Source
|
Record name | 2,5-dichloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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